molecular formula C9H10N2 B2987916 (1H-Indol-7-YL)methanamine CAS No. 408356-52-5

(1H-Indol-7-YL)methanamine

Cat. No. B2987916
M. Wt: 146.193
InChI Key: NMNYQFZHZZSSQC-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add hydroxylamine hydrochloride (2.87 g, 41.37 mmol) and ammonium acetate (4.78 g, 62.06 mmol) to a solution of indole-7-carboxaldehyde (3.0 g, 20.68 mmol) in ethanol: H2O (3:1) (120 ml). Stir at room temperature for 2 hours. Add ammonium hydroxide (25 ml, 0.72 mmol) and zinc (11.0 g, 8.1 mmol) in portions. Filter the reaction mixture, dilute with ethyl acetate, and wash with water. Extract the organic layer with 1N HCl. Make the aqueous layer basic by adding 1N NaOH and extract with ethyl acetate. Wash the organic layer with water followed by saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure to provide the desired compound (2.69 g, 89%) as a white solid.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
ethanol H2O
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.C([O-])(=O)C.[NH4+].[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[CH:18]=O)[CH:11]=[CH:10]1>C(O)C.O.[Zn].[OH-].[NH4+]>[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[CH2:18][NH2:2])[CH:11]=[CH:10]1 |f:0.1,2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C=O
Name
ethanol H2O
Quantity
120 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
11 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
25 mL
Type
catalyst
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
ADDITION
Type
ADDITION
Details
dilute with ethyl acetate
WASH
Type
WASH
Details
wash with water
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer with 1N HCl
ADDITION
Type
ADDITION
Details
by adding 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.